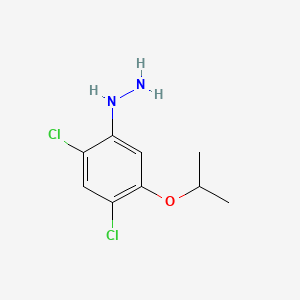

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine

Description

Properties

IUPAC Name |

(2,4-dichloro-5-propan-2-yloxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQKTAGVTYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193180 | |

| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40178-22-1 | |

| Record name | [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40178-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040178221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dichloro-5-isopropoxyphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine CAS number and properties

An In-Depth Technical Guide to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Date: January 11, 2026

Introduction

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine, identified by its CAS Number 40178-22-1, is a substituted aromatic hydrazine of significant interest in the fields of agrochemical and pharmaceutical synthesis.[1][2] Its molecular structure, featuring a dichlorinated phenyl ring with an isopropoxy group, provides a unique electronic and steric profile that makes it a valuable precursor for the synthesis of complex heterocyclic compounds. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing. We will delve into its physicochemical properties, detailed synthetic pathways, characteristic reactivity, and key applications, with a focus on the causality behind the experimental choices and the practical utility of this versatile intermediate.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction optimization, and application. While some specific experimental data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is not widely published, its key identifiers and known characteristics are summarized below. Researchers should refer to a lot-specific Certificate of Analysis for precise data.[2]

| Property | Value | Source(s) |

| CAS Number | 40178-22-1 | [1] |

| Molecular Formula | C₉H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 235.11 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Insoluble in water | [1] |

| EINECS Number | 254-824-2 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a multi-step process that demands careful control of reaction conditions. The primary route involves the chemical transformation of its aniline precursor, 2,4-dichloro-5-isopropoxyaniline. Understanding this pathway is crucial for ensuring high purity and yield.

Synthesis of the Precursor: 2,4-Dichloro-5-isopropoxyaniline

The journey to our target hydrazine begins with the synthesis of its aniline precursor (CAS No: 41200-96-8).[3][4] A common industrial method starts from 2,4-dichlorophenol, a readily available commodity chemical.[5][6]

-

Etherification: 2,4-dichlorophenol is reacted with an isopropylating agent like isopropyl bromide in the presence of a base to form 2,4-dichloro-1-isopropoxybenzene.[6] The base is essential for deprotonating the phenolic hydroxyl group, generating a phenoxide ion that acts as a potent nucleophile.

-

Nitration: The resulting ether undergoes electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is used to introduce a nitro group onto the benzene ring, yielding 2,4-dichloro-5-isopropoxynitrobenzene.[6] The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).

-

Reduction: The nitro group is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation or, as described in a patented method, using hydrazine hydrate in the presence of a composite catalyst (e.g., activated carbon, Fe(OH)₃, Al(OH)₃) in an alcohol solvent.[6][7][8][9] This step yields the key intermediate, 2,4-dichloro-5-isopropoxyaniline.[3]

Conversion of Aniline to Hydrazine

The transformation of 2,4-dichloro-5-isopropoxyaniline to the target hydrazine is a classic example of amine functional group manipulation.

-

Diazotization: The aniline is treated with hydrochloric acid and a cold aqueous solution of sodium nitrite (NaNO₂).[1] This reaction converts the primary aromatic amine into a diazonium salt. The choice of a low temperature (typically 0-5 °C) is critical, as diazonium salts are unstable and can decompose at higher temperatures.

-

Reduction/Conversion: The diazonium salt intermediate is then reduced to the corresponding hydrazine. A common laboratory and industrial method involves the use of a reducing agent like sodium sulfite or stannous chloride. The reaction proceeds through the addition of the reducing agent to the diazonium salt, followed by hydrolysis to yield the final hydrazine product.[1] An alternative patented method describes a Hofmann rearrangement-based approach where the aniline is first converted to a urea derivative, which is then degraded in an alkaline environment to form the hydrazine.[10]

The overall synthetic workflow is visualized below.

Caption: Synthetic workflow for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.

Experimental Protocol: Diazotization and Reduction of 2,4-Dichloro-5-isopropoxyaniline

This protocol is a generalized representation based on established chemical principles for this transformation.[1]

-

Dissolution & Acidification: Dissolve 2,4-dichloro-5-isopropoxyaniline (1.0 eq) in a suitable solvent mixture, such as aqueous hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is paramount to prevent the degradation of the diazonium salt intermediate.

-

Diazotization: Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water. Add this solution dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.

-

Reduction: In a separate vessel, prepare a solution of a suitable reducing agent (e.g., stannous chloride in concentrated HCl). Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the reducing agent solution. The rate of addition must be controlled to manage the exotherm and any gas evolution.

-

Workup & Isolation: After the addition is complete, allow the reaction to stir for a specified period. The product is then typically isolated by basification (e.g., with sodium hydroxide solution) to precipitate the free hydrazine.[1] The resulting solid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Reactivity and Applications

The synthetic utility of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine stems from the nucleophilic nature of the hydrazine moiety. This functionality makes it a key building block in both the agrochemical and pharmaceutical industries.

Application in Agrochemicals: The Synthesis of Oxadiazon

The primary industrial application of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is as a crucial intermediate in the manufacture of the pre-emergent herbicide Oxadiazon.[1][5][11] Oxadiazon functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is vital for chlorophyll and heme biosynthesis in plants.[5] The synthesis involves reacting the hydrazine with an acylating agent, followed by cyclization to form the characteristic 1,3,4-oxadiazol-2(3H)-one ring structure of the final herbicide.[6][11]

Potential in Drug Discovery: The Fischer Indole Synthesis

Substituted phenylhydrazines are foundational reagents in the Fischer indole synthesis, one of the most important and widely used methods for constructing the indole nucleus.[12][13][14] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs, including the triptan class of anti-migraine agents.[12][15]

The reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[12][12]-sigmatropic rearrangement and cyclization to yield the indole.[12][15][16]

Sources

- 1. (2,4-dichloro-5-isopropoxyphenyl)hydrazine CAS#: 40178-22-1 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. Oxadiazon (Ref: RP 17623 ) [sitem.herts.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 8. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. CN112679378A - Preparation method of oxadiazon intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

Physical and chemical properties of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine

An In-depth Technical Guide to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine

Section 1: Compound Identification and Core Characteristics

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a substituted aromatic hydrazine that serves as a valuable intermediate in synthetic chemistry. Its unique substitution pattern, featuring two chlorine atoms and an isopropoxy group on the phenyl ring, imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules, most notably in the agrochemical and pharmaceutical sectors. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis, reactivity, handling protocols, and applications, synthesized from available literature and chemical principles for researchers and drug development professionals.

1.1 Nomenclature and Structure

-

IUPAC Name: (2,4-dichloro-5-isopropoxyphenyl)hydrazine.[1]

-

Synonyms: [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine, 2,4-Dichlor-5-isopropoxy-phenylhydrazin.[1]

The structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring. The ring is substituted with two chlorine atoms at positions 2 and 4, and an isopropoxy group [-OCH(CH₃)₂] at position 5. This arrangement influences the electronic environment of the hydrazine moiety, affecting its nucleophilicity and reactivity.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, application, and role in chemical reactions. The data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine are summarized below. Where specific experimental data is unavailable, predicted values or properties of structurally similar compounds are discussed to provide a functional context.

| Property | Value / Description | Source(s) |

| Appearance | White solid. | [3] |

| Molecular Weight | 235.11 g/mol . | [2][3][4] |

| Density | 1.325 g/cm³. | [] |

| Solubility | Insoluble in water.[3] Expected to be soluble in organic solvents like DMSO, DMF, and alcohols based on the properties of similar aromatic hydrazines.[6] | |

| Melting Point | Data not available. | [7] |

| Boiling Point | Data not available. | [7] |

| pKa (Predicted) | 4.81 ± 0.30.[1] This suggests it is a weak base, a characteristic property of hydrazines. | |

| Storage | Recommended storage at 2-8°C in a dark, dry, and sealed environment.[4] |

Section 3: Reactivity and Chemical Behavior

The chemical utility of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is dominated by the reactivity of the hydrazine functional group. As with other hydrazines, it is a potent nucleophile and a reducing agent.[8][9]

3.1 Nucleophilic Reactivity: Hydrazone Formation

Hydrazines readily react with aldehydes and ketones in a condensation reaction to form hydrazones.[9][10] This reaction is a cornerstone of its application in building complex heterocyclic structures, which are common scaffolds in pharmaceuticals and agrochemicals. The initial nucleophilic attack by the terminal nitrogen of the hydrazine onto the carbonyl carbon is followed by dehydration to yield the stable C=N double bond of the hydrazone.

Caption: General reaction pathway for hydrazone formation.

3.2 Stability and Decomposition

Hydrazine derivatives are known for their thermal sensitivity and reactivity with oxidizing agents.[8] While generally stable under recommended storage conditions, (2,4-Dichloro-5-isopropoxyphenyl)hydrazine can undergo decomposition at elevated temperatures. Contact with strong oxidizing agents, certain metal oxides (iron, copper), and even atmospheric oxygen can lead to degradation or vigorous, potentially hazardous reactions.[8] This reactivity underscores the necessity of storing the compound in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to maintain its integrity.

Section 4: Synthesis Protocol

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is typically synthesized from its corresponding aniline precursor, 2,4-dichloro-5-isopropoxyaniline.[3] The process involves a classical diazotization followed by reduction.

4.1 Step-by-Step Synthesis Workflow

The protocol described is a standard method for converting an aromatic amine to a hydrazine.

-

Diazotization: 2,4-dichloro-5-isopropoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring, maintaining the low temperature. This forms an in-situ diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common and effective choice for this transformation is a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or an aqueous solution of sodium sulfite. The reducing agent is added slowly, still at low temperature, to reduce the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂).

-

Work-up and Isolation: After the reduction is complete, the reaction mixture is neutralized by the careful addition of a base, such as sodium hydroxide solution, until the product precipitates.[3] The crude white solid is then collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity. The purity should be confirmed by analytical methods like HPLC and NMR spectroscopy.

Caption: Synthetic route from aniline to hydrazine.

Section 5: Applications in Research and Industry

The primary industrial application of this compound is as a key intermediate in the synthesis of the pre-emergence herbicide oxadiazon .[3] However, its utility extends into the realm of drug discovery, where the substituted phenylhydrazine scaffold is of significant interest.

-

Agrochemicals: As a precursor to oxadiazon, it plays a role in agriculture for weed control in various crops.

-

Drug Discovery and Medicinal Chemistry: Hydrazine-containing compounds are a well-established class of pharmacologically active agents. They can act as:

-

Building Blocks for Heterocycles: Used to construct five- and six-membered heterocyclic rings like pyrazoles, indoles, and triazines, which are privileged structures in medicinal chemistry.[9][11]

-

Covalent Modifiers: The hydrazine moiety can be involved in forming covalent bonds with enzyme targets. A prominent example is the class of monoamine oxidase inhibitors (MAOIs), such as phenelzine, used as antidepressants.[12] The reactivity of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine makes it a candidate for developing novel mechanism-based inhibitors.

-

Pharmacophore Scaffolds: Substituted phenylhydrazines are explored for a wide range of therapeutic targets, including anti-inflammatory, anticancer, and antihypertensive agents.[6][11][13] The specific dichloroisopropoxy substitution pattern can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.[14]

-

Section 6: Safety, Handling, and Storage

While specific GHS hazard data for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is not consistently reported, the parent compound, hydrazine, and its derivatives are classified as highly hazardous.[7][15] Therefore, stringent safety protocols must be followed, assuming the compound shares the general toxicity profile of this chemical class.

6.1 Hazard Profile (Inferred from Class)

-

Toxicity: Likely to be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[16]

-

Corrosivity: May cause severe skin burns and eye damage.

-

Sensitization: Can act as a skin sensitizer, potentially causing an allergic reaction upon contact.[9]

-

Carcinogenicity: Many hydrazine derivatives are considered potential carcinogens.[9][17]

6.2 Recommended Handling Protocol

All manipulations should be performed inside a certified chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, a full-face shield, and butyl rubber gloves. Standard nitrile gloves may not offer sufficient protection for prolonged contact.[8]

-

Dispensing: Handle as a solid in a well-ventilated area. Avoid creating dust. Use spark-proof tools and transfer vessels.

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for large spills.

-

First Aid:

-

Inhalation: Move to fresh air immediately. Seek urgent medical attention.

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Caption: Safe handling workflow for hydrazine derivatives.

6.3 Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, dark, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[4][8]

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations for hazardous chemical waste.

Section 7: References

-

Pharmaffiliates. 1-Trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl)hydrazine. [Link]

-

Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link]

-

ProQuest. THE SYNTHESIS OF HYDRAZINE DERIVATIVES: I. STABILITY OF MONOCHLORAMINE. II. REDUCTION OF DIALKYL NITROSAMINES. III. REACTION OF MONOCHLORAMINE WITH SECONDARY AMINES. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 40178-22-1 Name: (2,4-dichloro-5-isopropoxyphenyl)hydrazine. [Link]

-

ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

-

Wikipedia. Hydrazine. [Link]

-

Pharmaffiliates. CAS No : 40178-22-1 | Product Name : (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. [Link]

-

PubMed Central. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. [Link]

-

Google Patents. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.

-

Google Patents. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.

-

PubMed Central. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. [Link]

-

ResearchGate. Phenylhydrazine derivatives. [Link]

-

Taylor & Francis Online. Phenylhydrazine – Knowledge and References. [Link]

-

Chemistry Stack Exchange. Reaction mechanism of phenylhydrazine with carbonyl. [Link]

-

Environment Clearance. 1.1 Process Description. [Link]

-

PubChem. 2,4-Dichloro-1,3,5-triazine. [Link]

-

PubMed Central. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. [Link]

-

PrepChem.com. Synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine. [Link]

-

PubMed. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. [Link]

-

ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. [Link]

-

MDPI. The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. (2,4-dichloro-5-isopropoxyphenyl)hydrazine CAS#: 40178-22-1 [m.chemicalbook.com]

- 4. 40178-22-1|(2,4-Dichloro-5-isopropoxyphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 6. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. arxada.com [arxada.com]

- 9. Hydrazine - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 40178-22-1 Name: (2,4-dichloro-5-isopropoxyphenyl)hydrazine [xixisys.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine

Prepared by: Gemini, Senior Application Scientist

Introduction

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a substituted aromatic hydrazine of significant interest within the agrochemical industry. Primarily, it serves as a critical synthetic intermediate in the production of oxadiazole-class herbicides, most notably oxadiazon.[1] Its molecular structure, featuring a dichlorinated and isopropoxy-substituted phenyl ring attached to a hydrazine moiety, provides a versatile scaffold for the construction of more complex heterocyclic systems. This guide offers a comprehensive overview of its chemical properties, a representative synthetic pathway, a proposed analytical methodology for its characterization, and essential safety protocols. The information herein is curated for researchers, process chemists, and quality control specialists engaged in agrochemical synthesis and drug development.

Core Molecular and Physicochemical Properties

The foundational characteristics of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine define its behavior in chemical reactions and analytical systems. While extensive experimental data for this specific intermediate is not broadly published, a combination of data from chemical suppliers and predictive models allows for a robust characterization.

Molecular Identity and Structure

The compound is systematically named (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, an isopropoxy group at position 5, and a hydrazine group (-NHNH₂) at position 1.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. It is important to note that many of these values are predicted, as is common for non-commercial chemical intermediates.

| Property | Value / Description | Source |

| Appearance | White solid | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents such as methanol, ethanol, and acetone. | [1][5] |

| Boiling Point | 319.9 ± 42.0 °C (Predicted) | [1] |

| Density | 1.325 g/cm³ (Predicted) | [] |

| pKa | 4.81 ± 0.30 (Predicted) | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is most commonly achieved via the diazotization of its corresponding aniline precursor, followed by reduction. This classical approach is reliable and scalable for producing the necessary hydrazine intermediate for subsequent reactions.

Conceptual Synthesis Workflow

The overall transformation involves two key steps:

-

Diazotization: The primary amine (2,4-dichloro-5-isopropoxyaniline) is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. This reaction is performed at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in a concentrated acidic medium.

Caption: Conceptual workflow for the synthesis of the target hydrazine.

Representative Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of chlorinated phenylhydrazines and should be adapted and optimized under appropriate laboratory conditions.[7]

Materials:

-

2,4-dichloro-5-isopropoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Aniline Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the substituted aniline (1.0 eq) in a 6 M aqueous HCl solution. Cool the resulting slurry to -5 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the aniline slurry while vigorously stirring and maintaining the internal temperature between -5 °C and 0 °C.

-

Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The completion of diazotization can be monitored by testing for the absence of the starting amine (e.g., by TLC) and a persistent positive test for nitrous acid using starch-iodide paper.

-

Reduction: In a separate vessel, prepare a solution of tin(II) chloride (2.5 eq) in concentrated HCl. Cool this solution in an ice bath.

-

Addition of Diazonium Salt: Add the cold diazonium salt solution dropwise to the stirred SnCl₂ solution. Maintain the temperature of the reduction mixture below 20 °C.

-

Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The resulting precipitate, which is the hydrochloride salt of the target hydrazine, is collected by filtration.

-

Workup: Wash the collected solid with a small amount of cold HCl solution and dry under vacuum. The resulting phenylhydrazine hydrochloride can be used directly or neutralized with a base to yield the free hydrazine base.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of synthetic intermediates. While specific validated methods for this compound are proprietary, standard chromatographic and spectroscopic techniques can be readily applied.

Chromatographic Analysis (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like (2,4-Dichloro-5-isopropoxyphenyl)hydrazine. It provides both retention time for identification and a mass spectrum for structural confirmation. The analysis of the final product, oxadiazon, by GC-MS is well-established, and similar conditions can be applied to its hydrazine precursor.[8][9]

Proposed GC-MS Protocol:

-

Instrument: Gas Chromatograph with a Mass Selective Detector.

-

Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-350 amu.

Caption: General workflow for the GC-MS analysis of the target compound.

Predicted Spectroscopic Characteristics

Mass Spectrometry (MS): Under EI conditions, the molecule is expected to fragment. Key features would include the molecular ion (M⁺) peak at m/z 234 (for ³⁵Cl isotopes) with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms.[10] Fragmentation may involve the loss of the hydrazine group, the isopropoxy group, and cleavage of the aromatic ring.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the -NH₂ group in a primary hydrazine.[11]

-

C-H Stretching (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[12][13]

-

C-H Stretching (Aliphatic): Bands corresponding to the isopropoxy group will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

C=C Stretching (Aromatic): Medium to weak, sharp absorptions are expected in the 1450-1600 cm⁻¹ region.[13][14]

-

C-O Stretching: A strong band for the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹.

-

C-Cl Stretching: Bands in the fingerprint region, typically below 850 cm⁻¹, will indicate the presence of the chlorine substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

-

Aromatic Protons: Two singlets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Isopropoxy Group: A septet for the CH proton (~4.5 ppm) and a doublet for the two CH₃ groups (~1.3 ppm) are characteristic of the isopropoxy moiety.

-

Hydrazine Protons (-NHNH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary significantly depending on the solvent and concentration.

Safety and Handling

Substituted phenylhydrazines are a class of compounds that require careful handling due to their potential toxicity.

-

General Hazards: Phenylhydrazine and its derivatives are often toxic, potential carcinogens, and skin/eye irritants.[15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge to sewer systems.

Conclusion

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a fundamentally important building block in modern agrochemistry. While it is primarily handled as an internal intermediate, a thorough understanding of its properties, synthesis, and analysis is crucial for process optimization, quality control, and ensuring laboratory safety. The methodologies and data presented in this guide provide a solid foundation for professionals working with this compound and its derivatives.

References

-

Mezzina, E., Ferroni, F., Spinelli, D., Chimichi, S., & Frenna, V. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry, 32(2), 111-117. (Available at: [Link])

-

Navalón, A., Prieto, A., Araujo, L., & Vílchez, J. L. (2002). Determination of oxadiazon residues by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 946(1-2), 239-245. (Available at: [Link])

-

Primary Information Services. (n.d.). Oxadiazon - Process, Products, MSDS, Suppliers, Company Profiles, Consultants, Reports. (Available at: [Link])

-

de Oliveira, J. E., de Souza, S. V. C., & da Silva, J. A. F. (2006). HPLC determination of oxadiazon in commercial pesticide formulations. Journal of the Brazilian Chemical Society, 17, 620-624. (Available at: [Link])

-

ResearchGate. (n.d.). Determination of oxadiazon residues by headspace solid-phase microextraction and gas chromatography-mass spectrometry | Request PDF. (Available at: [Link])

-

Fieser, L. F. (n.d.). Organic Syntheses Procedure. (Available at: [Link])

-

PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. (Available at: [Link])

- Google Patents. (n.d.). CN110776475A - A kind of synthetic method of oxadiazon.

- Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.

-

ResearchGate. (n.d.). Phenylhydrazine derivatives. [Image]. (Available at: [Link])

-

TSI Journals. (2015). Determination of oxadiazon herbicide residues in different ecotox samples. Trade Science Inc. (Available at: [Link])

- Google Patents. (n.d.). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.

- Google Patents. (n.d.). CN112679378A - Preparation method of oxadiazon intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine.

- Google Patents. (n.d.). CN103641790A - Synthetic method of oxadiazon.

- Google Patents. (n.d.). CN104327010A - Synthesis technology of oxadiazon.

-

Justia Patents. (2022). Herbicidal compounds. (Available at: [Link])

-

Gattermann, L., & Wieland, H. (n.d.). Phenylhydrazine. Organic Syntheses. (Available at: [Link])

-

Royal Society of Chemistry. (n.d.). Supporting Information. (Available at: [Link])

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. (Available at: [Link])

- Google Patents. (n.d.). WO2008113661A2 - Process for preparing substituted phenylhydrazines.

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-35. (Available at: [Link])

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...

-

ResearchGate. (n.d.). FTIR spectra of hydrazine solution... [Image]. (Available at: [Link])

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzene. (Available at: [Link])

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. (Available at: [Link])

-

Pharmaffiliates. (n.d.). 1-Trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl)hydrazine. (Available at: [Link])

-

Kondo, K., et al. (2007). Determination of genotoxic phenylhydrazine agaritine in mushrooms using liquid chromatography–electrospray ionization tandem mass spectrometry. Food and Chemical Toxicology, 45(1), 88-95. (Available at: [Link])

- Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.

-

UPB Scientific Bulletin. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. (Available at: [Link])

-

Analytical Methods. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. RSC Publishing. (Available at: [Link])

-

Hewitt, J. T. (1893). LVII.—Chlorinated phenylhydrazines. Part II. Journal of the Chemical Society, Transactions, 63, 868. (Available at: [Link])

Sources

- 1. (2,4-dichloro-5-isopropoxyphenyl)hydrazine CAS#: 40178-22-1 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 40178-22-1|(2,4-Dichloro-5-isopropoxyphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Determination of oxadiazon residues by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine, a crucial intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This document will delve into the chemical rationale behind each step, providing a robust framework for researchers and drug development professionals.

Introduction and Strategic Overview

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a key building block in the synthesis of a range of biologically active molecules, including certain herbicide and pharmaceutical agents.[1][2] Its structural features, a substituted phenylhydrazine, make it a versatile precursor for the construction of heterocyclic systems, which are prevalent in many drug candidates.[3]

The synthesis of this target molecule is most effectively achieved through a two-step process starting from the corresponding aniline derivative, 2,4-dichloro-5-isopropoxyaniline. This common pathway involves:

-

Diazotization of the primary aromatic amine to form a diazonium salt.

-

Reduction of the diazonium salt to the desired hydrazine.

This strategy is widely employed in organic synthesis due to the versatility of diazonium salts as intermediates.[4]

Retrosynthetic Analysis and Workflow

A retrosynthetic approach reveals a logical and well-established pathway for the preparation of (2,4-dichloro-5-isopropoxyphenyl)hydrazine. The hydrazine moiety can be traced back to a diazonium salt, which in turn is derived from the corresponding aniline. The aniline itself can be synthesized from a nitrobenzene precursor.

Caption: Retrosynthetic analysis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.

This guide will focus on the final two steps of this pathway, starting from the commercially available or readily synthesized 2,4-dichloro-5-isopropoxyaniline.

Synthesis Pathway: From Aniline to Hydrazine

The conversion of 2,4-dichloro-5-isopropoxyaniline to (2,4-dichloro-5-isopropoxyphenyl)hydrazine is a classic example of diazonium salt chemistry.[5]

Step 1: Diazotization of 2,4-Dichloro-5-isopropoxyaniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[6] This reaction is highly exothermic and requires careful temperature control to prevent the decomposition of the unstable diazonium salt.

The mechanism begins with the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the diazonium ion.[5]

Caption: Diazotization of 2,4-dichloro-5-isopropoxyaniline.

Step 2: Reduction of the Diazonium Salt

The resulting diazonium salt is a versatile intermediate that can be converted to a variety of functional groups. For the synthesis of hydrazines, a mild reducing agent is required.[7] Several reagents can be employed for this transformation, including stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), and sodium dithionite (Na₂S₂O₄).[8] The choice of reducing agent can impact the yield and purity of the final product. Stannous chloride is a common and effective choice for this reduction.

The reduction with stannous chloride proceeds through a complex mechanism that is believed to involve the transfer of electrons from Sn(II) to the diazonium ion, ultimately leading to the formation of the hydrazine and Sn(IV).

Caption: Reduction of the diazonium salt to the corresponding hydrazine.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine from 2,4-dichloro-5-isopropoxyaniline.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 2,4-Dichloro-5-isopropoxyaniline | C₉H₁₁Cl₂NO | 220.10 |

| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 |

| Deionized Water | H₂O | 18.02 |

| Diethyl Ether (or other suitable organic solvent) | (C₂H₅)₂O | 74.12 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure:

Part A: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichloro-5-isopropoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. The addition should be slow enough to prevent the temperature from rising above 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

Part B: Reduction

-

In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5 eq) in concentrated hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

The resulting precipitate is the hydrazine hydrochloride salt.

Part C: Isolation and Purification

-

Collect the precipitated hydrazine hydrochloride salt by vacuum filtration and wash it with a small amount of cold deionized water.

-

To obtain the free hydrazine, suspend the hydrochloride salt in deionized water and add a saturated solution of sodium bicarbonate until the pH of the solution is neutral or slightly basic (pH 7-8).

-

Extract the free hydrazine with a suitable organic solvent, such as diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (2,4-dichloro-5-isopropoxyphenyl)hydrazine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product of high purity.

Characterization

The synthesized (2,4-dichloro-5-isopropoxyphenyl)hydrazine should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

Conclusion

The synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine via the diazotization of the corresponding aniline followed by reduction is a reliable and scalable method. Careful control of temperature and reagent addition is paramount to achieving a high yield of the desired product. This technical guide provides a solid foundation for the synthesis of this important pharmaceutical intermediate, enabling further research and development in the field of medicinal chemistry.

References

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

-

Wikipedia. (2023). Diazonium compound. [Link]

-

NPTEL. (n.d.). Aromatic Diazonium Salts. [Link]

- Google Patents. (2010). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.

-

ChemBK. (2024). 2,4-Dichloro-5-isopropyloxyaniline. [Link]

- Google Patents. (2012). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.

- Google Patents. (2013). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

American Chemical Society. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile and Applications of 2,4-Dichloro-5-Isopropoxyaniline. [Link]

-

Navitus Chemicals Private Limited. (2021). 1.1 Process Description. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

- Google Patents. (2015).

-

Eureka | Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. [Link]

-

OECD SIDS. (1996). 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. [Link]

-

PubMed. (1984). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[2,4-dichloro-5-(1-methylethoxy)phenyl]-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. [Link]

-

PubMed Central. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

-

PubChem. (n.d.). 4,5-dichloro-2-nitrophenol. [Link]

-

PubMed. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Chemical Properties of 2,4-Dichloro-5-nitrophenol. [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-nitrophenol. [Link]

- Google Patents. (2009).

-

Organic Syntheses. (n.d.). 5-amino-2,3-dihydro-1,4-phthalazinedione. [Link]

- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diazonium compound - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

A Comprehensive Technical Guide to the Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine

This document provides an in-depth technical guide for the synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a valuable intermediate in the development of specialized chemical compounds. The primary audience for this guide includes researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore a validated multi-step synthetic pathway, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

The synthesis of this target molecule is logically approached as a two-part process: first, the preparation of a key aniline intermediate, followed by its conversion to the final hydrazine product. This guide is structured to provide both a high-level strategic overview and the granular detail necessary for laboratory application.

Overall Synthetic Strategy

The synthesis begins with a common industrial starting material, 2,4-dichlorophenol, and proceeds through a nitro-aniline intermediate. This aniline is the immediate precursor to our target hydrazine. The entire pathway can be visualized as follows:

Caption: High-level workflow for the synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.

Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-isopropoxyaniline

The cornerstone of this synthesis is the preparation of 2,4-dichloro-5-isopropoxyaniline. This compound serves as a crucial building block in the production of various agrochemicals, including herbicides like Oxadiazon.[1][2][3] Its synthesis begins with 2,4-dichlorophenol, which is converted to 2,4-dichloro-5-isopropoxy nitrobenzene through a sequence of four reactions: esterification, nitration, hydrolysis, and etherification.[4][5] The critical final step in forming the aniline is the reduction of this nitro-aromatic intermediate.

Reduction of 2,4-Dichloro-5-isopropoxy nitrobenzene

Two primary methods are reported for the reduction of the nitro group to an amine: catalytic hydrogenation and chemical reduction with hydrazine hydrate.

-

Catalytic Hydrogenation: This method involves reacting the nitrobenzene intermediate with hydrogen gas under pressure in the presence of a hydrogenation catalyst and a promoter in a solvent like methanol.[1] The reaction proceeds until hydrogen uptake ceases, after which the catalyst is filtered off and the solvent is removed to yield the product.[1]

-

Chemical Reduction with Hydrazine Hydrate: An alternative route uses hydrazine hydrate in an alcohol solvent, facilitated by a composite catalyst (e.g., activated carbon, Fe(OH)₃, Al(OH)₃).[4][5] This method is reported to improve reaction yield and simplify post-reaction work-up.[4][5]

For the purposes of this guide, we will detail the protocol for the hydrazine hydrate reduction due to its high reported yield and operational simplicity.

Experimental Protocol: Reduction via Hydrazine Hydrate

This protocol is based on methodologies described in the patent literature for achieving high-yield synthesis of 2,4-dichloro-5-isopropoxyaniline.[4][5]

Core Principle: The nitro group is selectively reduced to an amine using hydrazine hydrate as the hydrogen source and a heterogeneous catalyst to facilitate the transfer. The use of an alcohol solvent is standard for this type of reaction.

| Reagent/Parameter | Specification | Rationale |

| Starting Material | 2,4-dichloro-5-isopropoxy nitrobenzene | The immediate precursor to the target aniline. |

| Solvent | Ethanol | A common solvent that effectively dissolves the starting material and is compatible with the reagents. |

| Reducing Agent | Hydrazine Hydrate (N₂H₄·H₂O) | A powerful reducing agent that serves as the hydrogen donor in this catalyzed reaction.[4][5] |

| Catalyst | Composite: GAC:Fe(OH)₃:Al(OH)₃ (2:1:1) | A composite catalyst enhances the reaction efficiency and yield.[4][5] |

| Reaction Temperature | 60–80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.[4][5] |

| Reaction Time | 2–6 hours | Sufficient time for the reaction to proceed to completion. |

Step-by-Step Methodology:

-

Reactor Setup: Charge a suitable reaction vessel with 2,4-dichloro-5-isopropoxy nitrobenzene, ethanol, and the composite catalyst.

-

Heating: Begin stirring and heat the mixture to the target temperature range of 60–80 °C.

-

Addition of Reductant: Add hydrazine hydrate dropwise to the reaction mixture over a period of 1–3 hours.[4][5] Causality: A slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent dangerous temperature spikes.

-

Reaction Monitoring: Maintain the reaction at 60–80 °C for 2–6 hours after the addition is complete.[5] Monitor the reaction's progress using a suitable analytical technique (e.g., GC or TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture. Filter to remove the heterogeneous catalyst.

-

Isolation: The filtrate contains the product, 2,4-dichloro-5-isopropoxyaniline. The product can be isolated by removing the solvent under reduced pressure. Further purification may be performed if necessary. A reported yield for a similar process is approximately 96%.[5]

Part 2: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine

With the key aniline intermediate in hand, the final stage involves a two-step sequence common in aromatic chemistry: diazotization followed by reduction. This transformation is a versatile method for introducing a hydrazine functional group onto an aromatic ring.[6][7]

Step 1: Diazotization of 2,4-Dichloro-5-isopropoxyaniline

Mechanism and Principles: Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8] The reaction is performed in a cold, acidic solution where sodium nitrite (NaNO₂) reacts with the acid to form nitrous acid (HNO₂) in situ.[9][10] The highly reactive nitrosonium ion (NO⁺) is generated, which acts as the electrophile and reacts with the nucleophilic amine.[8][11]

Caption: Mechanism of the diazotization of a primary aromatic amine (Ar-NH₂).

Trustworthiness: The process must be conducted at low temperatures (0–5 °C) because arenediazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[9][12] The use of a strong acid like HCl is essential for both generating the nitrous acid and stabilizing the resulting diazonium salt.[13]

Experimental Protocol: Diazotization

| Reagent/Parameter | Specification | Rationale |

| Starting Material | 2,4-dichloro-5-isopropoxyaniline | The primary aromatic amine to be converted. |

| Acid | Hydrochloric Acid (HCl) | Reacts with NaNO₂ to form nitrous acid and provides the acidic medium.[10] |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | The source of the nitrosonium ion electrophile.[9] |

| Solvent | Water / Aqueous Acid | The reaction is typically performed in an aqueous medium. |

| Reaction Temperature | 0–5 °C | Critical for maintaining the stability of the diazonium salt intermediate.[9][12] |

Step-by-Step Methodology:

-

Amine Solution: Dissolve 2,4-dichloro-5-isopropoxyaniline in a suitable amount of concentrated hydrochloric acid, diluted with water. Cool this solution in an ice-salt bath to 0–5 °C with constant stirring.

-

Nitrite Solution: Prepare a solution of sodium nitrite in cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred aniline hydrochloride solution. The addition rate should be controlled to ensure the temperature does not rise above 5 °C. Causality: This slow addition prevents localized heating and decomposition of the product.

-

Completion Check: After the addition is complete, continue stirring for an additional 15-30 minutes in the ice bath. The reaction is complete when a slight excess of nitrous acid is detected (test with potassium iodide-starch paper, which will turn blue).

-

Immediate Use: The resulting solution of (2,4-dichloro-5-isopropoxyphenyl)diazonium chloride should be used immediately in the next step without isolation due to its instability.[10]

Step 2: Reduction of the Diazonium Salt to Hydrazine

Choice of Reducing Agent: The conversion of a diazonium salt to a hydrazine is a reductive process. Several reagents can accomplish this, with stannous chloride (SnCl₂) being a classic and effective choice.[6] It is particularly useful in syntheses leading to indole-containing compounds via the Fischer indole synthesis, a relevant pathway for drug development professionals.[6] Other mild reducing agents include sodium bisulfite or sodium dithionite.[6][7]

Caption: Logical workflow for the reduction of a diazonium salt to a hydrazine using SnCl₂.

Experimental Protocol: Reduction with Stannous Chloride

| Reagent/Parameter | Specification | Rationale |

| Starting Material | (2,4-dichloro-5-isopropoxyphenyl)diazonium chloride solution | The freshly prepared, un-isolated intermediate from the previous step. |

| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | An effective reducing agent for converting diazonium salts to hydrazines.[6] |

| Solvent | Concentrated Hydrochloric Acid (HCl) | Keeps the stannous chloride in its active, reduced state and maintains an acidic environment. |

| Basification Agent | Sodium Hydroxide (NaOH) | Used during work-up to decompose the intermediate tin complex and liberate the free hydrazine. |

Step-by-Step Methodology:

-

Reducing Solution: Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath to below 5 °C.

-

Reduction: Slowly add the cold, freshly prepared diazonium salt solution to the stirred stannous chloride solution. Maintain the temperature below 5 °C throughout the addition. A precipitate, the hydrazine-tin complex, should form.

-

Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an hour, then let it stand for several hours or overnight to ensure complete precipitation.

-

Isolation of Complex: Collect the precipitated complex by vacuum filtration and wash it with a small amount of cold hydrochloric acid.

-

Liberation of Hydrazine: Suspend the filtered complex in water and add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will decompose the tin complex, precipitating tin hydroxides and liberating the free hydrazine base.

-

Extraction and Purification: Extract the free hydrazine into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic extracts with water, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the crude (2,4-dichloro-5-isopropoxyphenyl)hydrazine. The product can be further purified by recrystallization or chromatography if necessary.

Safety Considerations

-

2,4-dichloro-5-isopropoxyaniline: This compound is harmful if swallowed, inhaled, or in contact with skin.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Hydrazine Hydrate: Highly toxic, corrosive, and a probable carcinogen.[14] All handling must be done in a well-ventilated fume hood.

-

Sodium Nitrite: An oxidizer and highly toxic.[14] Avoid contact with acids unless under controlled reaction conditions, as it can release toxic nitrogen oxides.

-

Diazonium Salts: Potentially explosive, especially when dry.[14] They should never be isolated in solid form unless stabilized with a non-nucleophilic counter-ion. Always keep them in a cold solution and use them immediately after preparation.[12]

-

Stannous Chloride & HCl: Corrosive. Handle with appropriate personal protective equipment.

Conclusion

The synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is a well-defined process that relies on fundamental reactions in aromatic chemistry. The successful execution of this synthesis hinges on the careful preparation of the 2,4-dichloro-5-isopropoxyaniline intermediate followed by a meticulously controlled diazotization and reduction sequence. By understanding the causality behind each procedural step—from the temperature control required for diazonium salt stability to the controlled addition of potent reagents—researchers can safely and efficiently produce this valuable chemical intermediate for further application in drug discovery and agrochemical development.

References

- CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google P

-

2,4-Dichloro-5-isopropyloxyaniline - ChemBK. (URL: [Link])

- CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google P

-

The Chemical Profile and Applications of 2,4-Dichloro-5-Isopropoxyaniline - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

2,4-dichloro-5-isopropoxyaniline - MySkinRecipes. (URL: [Link])

-

Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning. (URL: [Link])

-

Process Description - Navitus Chemicals. (URL: [Link] anex-PFR.pdf)

-

Diazotisation - Organic Chemistry Portal. (URL: [Link])

-

Diazonium compound - Wikipedia. (URL: [Link])

-

Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (URL: [Link])

-

Diazotization Reaction Mechanism - BYJU'S. (URL: [Link])

- WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google P

-

Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47 - YouTube. (URL: [Link])

-

Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. (URL: [Link])

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4-dichloro-5-isopropoxyaniline [myskinrecipes.com]

- 4. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 5. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 6. Diazonium compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to (2,4-Dichloro-5-isopropoxyphenyl)hydrazine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth exploration of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, a key substituted phenylhydrazine intermediate. While its principal industrial application lies in the synthesis of the pre-emergent herbicide Oxadiazon, the inherent reactivity of the hydrazine functional group presents significant, underexplored opportunities in the realm of drug discovery and medicinal chemistry. This document details a robust, field-proven protocol for its synthesis via diazotization of 2,4-dichloro-5-isopropoxyaniline, discusses its critical role in agrochemical production, and evaluates its potential as a versatile building block for constructing novel heterocyclic scaffolds of pharmaceutical interest. Safety protocols, physicochemical properties, and mechanistic considerations are discussed to provide researchers, scientists, and drug development professionals with a comprehensive resource for utilizing this compound.

Introduction and Physicochemical Profile

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine, identified by CAS Number 40178-22-1, is a polysubstituted aromatic hydrazine.[1] The strategic placement of two chlorine atoms and an isopropoxy group on the phenyl ring significantly influences its electronic properties, solubility, and reactivity, making it a valuable synthon. The electron-withdrawing nature of the chlorine atoms deactivates the ring, influencing the nucleophilicity of the hydrazine moiety and directing the regioselectivity of subsequent reactions. Conversely, the bulky isopropoxy group can provide steric hindrance and enhance lipophilicity, a key parameter in both agrochemical and pharmaceutical design.

The compound typically presents as a white solid and is insoluble in water.[1] Its primary utility stems from the reactive hydrazine group (-NHNH₂), which serves as a potent binucleophilic handle for constructing a variety of nitrogen-containing heterocycles.

Table 1: Physicochemical Properties of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine

| Property | Value | Source |

| IUPAC Name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | [1] |

| Alternate Name | 2,4-Dichloro-5-(1-methylethoxy)phenylhydrazine | N/A |

| CAS Number | 40178-22-1 | [1] |

| Molecular Formula | C₉H₁₂Cl₂N₂O | [2] |

| Molecular Weight | 235.11 g/mol | [2] |

| Appearance | White Solid | [1] |

| Boiling Point | 319.9°C at 760 mmHg | N/A |

| Density | 1.325 g/cm³ | N/A |

| LogP | 3.84 | N/A |

Structural Representation

The molecular structure is foundational to understanding its reactivity.

Caption: Structure of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine.

Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine proceeds from the corresponding aniline, 2,4-dichloro-5-isopropoxyaniline. The transformation is a classic example of diazotization followed by reduction. The choice of this pathway is dictated by the availability of the aniline precursor and the efficiency of the Sandmeyer-type reaction sequence.

Synthesis Pathway Overview

The multi-step synthesis begins with a readily available industrial chemical, 2,4-dichlorophenol, and proceeds through etherification, nitration, and reduction to form the key aniline intermediate. This aniline is then converted to the target hydrazine.

Caption: Overall synthetic workflow from 2,4-dichlorophenol.

Experimental Protocol: Synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine

This protocol describes the conversion of the aniline precursor to the hydrazine. This procedure is a self-validating system; successful formation of the diazonium salt is visually indicated by the color change, and the precipitation of the final product upon neutralization confirms the completion of the reduction.

Materials:

-

2,4-dichloro-5-isopropoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization (Formation of the Diazonium Salt):

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2,4-dichloro-5-isopropoxyaniline in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5°C using an ice-salt bath. Causality: Low temperatures are critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield.

-

Prepare a solution of 1.1 equivalents of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5°C. The reaction is typically complete when a slight excess of nitrous acid is detected (test with starch-iodide paper). Trustworthiness: The starch-iodide test provides a reliable in-process control to ensure complete conversion to the diazonium salt without adding a large, wasteful excess of the diazotizing agent.

-

-

Reduction to Hydrazine:

-

In a separate flask, prepare a solution of 2.5-3.0 equivalents of stannous chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10°C. Causality: The reduction of the diazonium salt to the hydrazine is an exothermic process. Controlled addition prevents thermal runaway and decomposition.

-

After the addition is complete, allow the mixture to stir for 1-2 hours as it slowly warms to room temperature. The hydrazine hydrochloride salt may precipitate as a solid.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath and slowly basify by adding a concentrated solution of sodium hydroxide until the pH is strongly alkaline (pH > 10). This neutralizes the hydrochloride salt and precipitates the free hydrazine base. Trustworthiness: The visible precipitation of the white solid product at high pH serves as a clear endpoint for the neutralization step.

-

Filter the precipitated solid and wash thoroughly with cold deionized water to remove inorganic salts.

-

Alternatively, the alkaline mixture can be extracted several times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (2,4-dichloro-5-isopropoxyphenyl)hydrazine.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Application in Agrochemical Synthesis: The Case of Oxadiazon

The primary industrial application of (2,4-dichloro-5-isopropoxyphenyl)hydrazine is as a pivotal intermediate in the manufacture of Oxadiazon, a selective, pre-emergent herbicide.[1] Oxadiazon functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical component in chlorophyll and heme biosynthesis in susceptible plants.

The synthesis of Oxadiazon leverages the nucleophilicity of the hydrazine to build the core 1,3,4-oxadiazole heterocycle.

Caption: Workflow for the synthesis of Oxadiazon.

The synthesis involves two key transformations:

-

Acylation: The hydrazine is reacted with pivaloyl chloride (trimethylacetyl chloride) to form the corresponding hydrazide. This step attaches the characteristic tert-butyl group of the final product.

-

Cyclization: The resulting hydrazide is then treated with a carbonylating agent like phosgene or a safer equivalent (e.g., triphosgene, methyl chloroformate) to facilitate the intramolecular cyclization, forming the stable 1,3,4-oxadiazol-2(3H)-one ring system.[3]